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Compound of Interest

Compound Name: (Bromoethynyl)benzene

Cat. No.: B1266612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

(bromoethynyl)benzene (phenylbromoacetylene), a valuable reagent in organic synthesis,

particularly in cross-coupling reactions and the synthesis of complex aromatic systems. The

following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Spectroscopic Data Summary
The empirical formula for (bromoethynyl)benzene is C₈H₅Br, with a molecular weight of

181.03 g/mol .[1] The spectroscopic data presented below are crucial for the identification and

characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of (bromoethynyl)benzene is characterized by

signals in the aromatic region, corresponding to the phenyl protons.

Chemical Shift (δ) ppm Multiplicity Assignment

7.47–7.44 m 2H, Phenyl-H

7.37–7.29 m 3H, Phenyl-H
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Note: Data obtained in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon

framework of the molecule.

Chemical Shift (δ) ppm Assignment

132.3 Phenyl C-H

129.5 Phenyl C-H

128.6 Phenyl C-H

122.1 Phenyl C (ipso to ethynyl)

81.3 C≡C-Br

56.4 C-Br

Note: As direct experimental data for the ¹³C NMR of (bromoethynyl)benzene is not readily

available in the public domain, these values are estimated based on spectral data of closely

related compounds such as other phenylacetylenes and bromoalkynes.

Infrared (IR) Spectroscopy
The IR spectrum of (bromoethynyl)benzene displays characteristic absorption bands for its

functional groups.

Frequency (cm⁻¹) Vibration Intensity

~3100-3000 C-H Aromatic Stretch Medium

~2200 C≡C Stretch Medium-Weak

~1600-1450 C=C Aromatic Ring Stretch Medium-Strong

Mass Spectrometry (MS)
The mass spectrum of (bromoethynyl)benzene provides information about its molecular

weight and fragmentation pattern. The presence of bromine is indicated by the characteristic
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M+2 isotopic peak.

m/z Relative Intensity Assignment

182 High
[M+2]⁺• (Molecular ion with

⁸¹Br)

180 High [M]⁺• (Molecular ion with ⁷⁹Br)

101 High [C₈H₅]⁺ (Loss of Br)

75 Medium [C₆H₃]⁺

51 Medium [C₄H₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are intended as a guide and may be adapted based on the specific instrumentation

and experimental conditions.

NMR Spectroscopy (¹H and ¹³C)
1. Sample Preparation:

Accurately weigh approximately 10-20 mg of (bromoethynyl)benzene for ¹H NMR (or 50-

100 mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:
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The NMR spectra should be recorded on a spectrometer operating at a field strength of 400

MHz or higher.

Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

For ¹H NMR:

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds, and 8-16 scans.

For ¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio (typically 1024 or more).

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

Apply baseline correction to obtain a flat baseline.

Reference the spectrum to the TMS signal at 0.00 ppm.

For ¹H NMR, integrate the signals to determine the relative number of protons.

Identify and report the chemical shifts (δ) in parts per million (ppm).

Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small drop of liquid (bromoethynyl)benzene directly onto the center of the ATR

crystal.

If using a pressure arm, apply gentle and even pressure to ensure good contact between the

sample and the crystal.

2. Instrument Setup and Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Place the prepared sample in the instrument's sample compartment.

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the wavenumbers (in cm⁻¹) of the major absorption bands.

Analyze the spectrum to assign the observed bands to specific molecular vibrations.

Mass Spectrometry (MS)
1. Sample Introduction (Gas Chromatography - GC):

Prepare a dilute solution of (bromoethynyl)benzene in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
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The GC will separate the components of the sample, with (bromoethynyl)benzene eluting

at a characteristic retention time.

2. Instrument Setup and Data Acquisition:

Use a GC equipped with a capillary column suitable for the analysis of aromatic compounds

(e.g., a 5% phenyl-methylpolysiloxane column).

Set the GC oven temperature program to ensure good separation and peak shape. A typical

program might start at 50°C and ramp up to 250°C.

The mass spectrometer should be operated in electron ionization (EI) mode with a standard

electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-

250).

3. Data Processing:

Identify the peak in the total ion chromatogram (TIC) corresponding to

(bromoethynyl)benzene.

Extract the mass spectrum for this peak.

Identify the molecular ion peak ([M]⁺•) and the [M+2]⁺• peak, confirming the presence of one

bromine atom.

Analyze the fragmentation pattern to identify the major fragment ions and propose their

structures.

Data Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the spectroscopic data to

confirm the structure of (bromoethynyl)benzene.
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Caption: Workflow for the structural elucidation of (bromoethynyl)benzene using MS, IR, and

NMR data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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